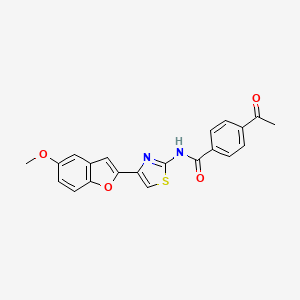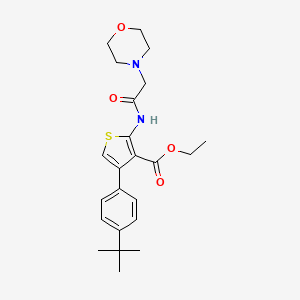![molecular formula C20H25Cl2N3 B2632039 4-[({[3-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride CAS No. 1384715-28-9](/img/structure/B2632039.png)
4-[({[3-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[({[3-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride” is a chemical compound with the CAS Number: 1384715-28-9 . It has a molecular weight of 378.34 and its molecular formula is C20H25Cl2N3 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H23N3.2ClH/c21-13-17-3-5-18 (6-4-17)14-22-15-19-7-9-20 (10-8-19)16-23-11-1-2-12-23;;/h3-10,22H,1-2,11-12,14-16H2;2*1H . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have developed novel synthetic pathways to create compounds with structural similarities to "4-[({[3-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride". For instance, the synthesis of new pyridine and fused pyridine derivatives has been explored, demonstrating the versatility of pyridine-based compounds in chemical synthesis (S. A. Al-Issa, 2012). Similarly, the creation of Schiff base derivatives with pyridine rings has been studied for their potential in corrosion inhibition (Yan Ji et al., 2016).
Material Science Applications
Compounds derived from or related to the specified chemical have been investigated for their unique properties in material science. For example, pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties have been synthesized, highlighting their potential in developing advanced materials with specific optical characteristics (A. Srivastava et al., 2017).
Biomedical Research
Within the biomedical domain, certain derivatives have been explored for their potential therapeutic applications. The synthesis and characterization of polysubstituted pyrrole derivatives, for example, have been investigated for their antibacterial activity, indicating the relevance of pyrrolidin-1-ylmethyl compounds in drug development (Abdel-Zaher A. Elassar, 2012). Another study focused on the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, an important intermediate for anticancer drugs, showcasing the compound's significance in pharmaceutical synthesis (Binliang Zhang et al., 2018).
Antitumor Activity and Molecular Docking
Further research has delved into the antitumor activity of novel compounds, such as a thiazole–pyridine anchored NNN donor and its cobalt(II) complex, against U937 cancer cells. This study highlights the compound's potential in cancer therapy through its DNA binding property and molecular docking study (Pradip K. Bera et al., 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 , which correspond to hazards related to harmful ingestion, skin contact, eye irritation, and respiratory irritation.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[[3-(pyrrolidin-1-ylmethyl)phenyl]methylamino]methyl]benzonitrile;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3.2ClH/c21-13-17-6-8-18(9-7-17)14-22-15-19-4-3-5-20(12-19)16-23-10-1-2-11-23;;/h3-9,12,22H,1-2,10-11,14-16H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVQKDSOBVUZAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC(=C2)CNCC3=CC=C(C=C3)C#N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[({[3-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2631959.png)

![(4-Methylthiadiazol-5-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2631963.png)


![1-(4-ethoxyphenyl)-N~2~-(3-methylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2631969.png)
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-methylbenzyl)sulfonyl]-1H-indole](/img/structure/B2631970.png)
![N-[(4-Fluorophenyl)methyl]-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide](/img/structure/B2631971.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2631973.png)


![3,6-Diamino-2-(4-ethoxybenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2631978.png)